9-Hydroxy-1-nitropyrene

Description

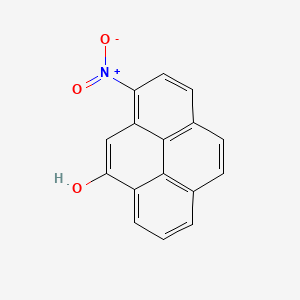

9-Hydroxy-1-nitropyrene (9H1NP) is a hydroxylated nitro-polycyclic aromatic hydrocarbon (NPAH) formed primarily via the photodegradation of 1-nitropyrene (1-NP), a well-studied environmental pollutant emitted from diesel exhaust and combustion processes . Koizumi et al. (1994) identified 9H1NP as the major photodegradation product of 1-NP in environmental matrices, with its formation mediated by UV irradiation in aqueous and organic solvents . Structurally, 9H1NP retains the pyrene backbone but features a hydroxyl group at the 9-position and a nitro group at the 1-position, which significantly alters its physicochemical and toxicological properties compared to its parent compound.

Notably, 9H1NP has been implicated in oxidative stress and mutagenicity, though its direct toxicological profile remains less characterized than 1-NP.

Properties

CAS No. |

91254-93-2 |

|---|---|

Molecular Formula |

C16H9NO3 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

6-nitropyren-4-ol |

InChI |

InChI=1S/C16H9NO3/c18-14-8-12-13(17(19)20)7-6-10-5-4-9-2-1-3-11(14)15(9)16(10)12/h1-8,18H |

InChI Key |

CIIOACBBIMHZQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O |

Other CAS No. |

91254-93-2 |

Synonyms |

1-nitropyrene-9-ol 9-hydroxy-1-nitropyrene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxylated Nitropyrene Isomers

9H1NP shares structural similarities with other hydroxylated nitropyrenes, such as 1-nitropyren-3-ol and 1-nitropyren-6-ol , which are metabolites of 1-NP formed via rat liver enzymatic activity . Key distinctions include:

| Property | 9-Hydroxy-1-nitropyrene | 1-Nitropyren-3-ol | 1-Nitropyren-6-ol |

|---|---|---|---|

| Mutagenicity (TA98) | Not reported | Higher at low doses (≤0.5 µg) | Higher at low doses (≤0.5 µg) |

| Metabolic Pathway | Photodegradation | Hepatic oxidation | Hepatic oxidation |

| Environmental Fate | Rapid photodegradation in water | Likely slower degradation | Likely slower degradation |

- Mutagenicity: In Salmonella typhimurium TA98, 1-nitropyren-3-ol and 1-nitropyren-6-ol exhibit higher mutagenic activity than 1-NP at low doses (≤0.5 µg/plate) but reduced activity at higher doses .

- Reactivity : Unlike hepatic metabolites, 9H1NP forms via UV-mediated pathways, leading to faster environmental degradation in polar solvents (e.g., half-life of 1-NP reduced by 50% in water under sunlight) .

Dihydrodiol Derivatives

Pyrene dihydrodiols, such as pyrene-4,5-diol (compound 10 in ), are oxidation products of pyrene metabolism. Unlike 9H1NP, these compounds lack nitro functional groups, resulting in:

- Enhanced solubility : Dihydrodiols are more water-soluble due to hydroxyl groups, facilitating microbial degradation .

Epoxide Derivatives: 1-Nitropyrene-9,10-Oxide

1-Nitropyrene-9,10-oxide () is an electrophilic epoxide derivative of 1-NP, formed via cytochrome P450-mediated oxidation. Key differences from 9H1NP include:

- Reactivity : The epoxide group in 1-NP-9,10-oxide is highly reactive, enabling covalent binding to DNA nucleophiles, whereas 9H1NP’s hydroxyl group may act as a detoxification marker.

- Mutagenic Potential: Epoxides are typically more mutagenic than hydroxylated derivatives, though direct comparisons are absent in the provided evidence.

Parent Compound: 1-Nitropyrene

| Property | 1-Nitropyrene | This compound |

|---|---|---|

| Photostability | High (slow degradation in dark) | Low (rapid degradation in light) |

| Mutagenicity (TA98) | Moderate | Likely lower (requires activation) |

| Bioavailability | High (lipophilic) | Moderate (hydroxyl enhances polarity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.